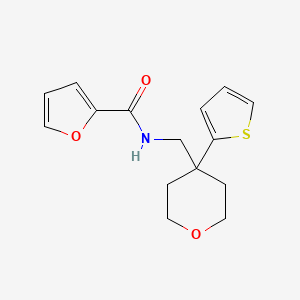

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide

Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a unique combination of thiophene, tetrahydropyran, and furan moieties

Properties

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(12-3-1-7-19-12)16-11-15(5-8-18-9-6-15)13-4-2-10-20-13/h1-4,7,10H,5-6,8-9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQUMTLBKIMUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the tetrahydropyran ring: This can be achieved by hydrogenation of dihydropyran using a catalyst such as Raney nickel.

Introduction of the thiophene ring: This step involves the use of thiophene derivatives, which can be synthesized through condensation reactions such as the Gewald reaction.

Coupling with furan-2-carboxamide: The final step involves coupling the thiophene-tetrahydropyran intermediate with furan-2-carboxamide under suitable conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The furan ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted thiophene or furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that compounds related to N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide exhibit significant antimicrobial properties. For instance, benzofuran-pyrazole derivatives showed broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. These findings suggest that similar structural motifs, including the tetrahydro-pyran and thiophene groups, may enhance antimicrobial efficacy through specific interactions with bacterial targets such as DNA gyrase B .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. For example, certain derivatives demonstrated substantial inhibition of pro-inflammatory cytokines and stabilization of human red blood cell membranes, indicating potential therapeutic applications in inflammatory diseases .

Perfumery and Fragrance Industry

The compound can be utilized as a perfuming agent due to its unique olfactory characteristics. It can be incorporated into various cosmetic products such as soaps, shampoos, and air fresheners. The concentration of this compound in these formulations typically ranges from 0.1% to 10% by weight, depending on the desired fragrance strength .

Case Study: Perfume Composition

In a study where tetrahydro-4-methyl-2-phenyl-2H-pyran was used as a base note in a perfume formulation, it was found to enhance the complexity and richness of the scent profile. The addition of this compound resulted in a more robust olfactory experience, highlighting its potential as a key ingredient in modern perfumery .

Material Science

This compound may also find applications in material science, particularly in the development of organic semiconductors and polymers. The thiophene moiety is known for its electronic properties, which can contribute to the conductivity and stability of organic electronic devices.

Research Insights

Studies have shown that incorporating thiophene-based compounds into polymer matrices can enhance charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | MIC values: 2.50 - 20 µg/mL |

| Anti-inflammatory treatments | Stabilization of HRBC membranes | |

| Perfumery | Fragrance formulation | Concentration: 0.1% - 10% |

| Enhancing scent profiles | Improved olfactory complexity | |

| Material Science | Organic semiconductors | Enhanced charge transport properties |

Mechanism of Action

The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Known for their electronic properties and use in materials science.

Furan derivatives: Commonly used in pharmaceuticals and organic synthesis.

Tetrahydropyran derivatives: Utilized as protecting groups in organic synthesis and as intermediates in drug development.

Uniqueness

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO2S, with a molecular weight of 329.5 g/mol. The compound features a complex structure that includes a thiophene ring, a tetrahydropyran moiety, and a furan carboxamide group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO2S |

| Molecular Weight | 329.5 g/mol |

| CAS Number | 1203287-51-7 |

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range . The presence of the thiophene group is believed to enhance the interaction with bacterial enzymes, thereby improving efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted that related compounds can inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription. For example, certain derivatives demonstrated IC50 values ranging from 0.0033 to 0.046 μg/mL against E. coli DNA gyrase, indicating potent inhibitory effects . This suggests that this compound may similarly affect these targets.

Cytotoxicity and Selectivity

In assessing the safety profile of this compound, studies involving human cell lines such as HepG2 have shown low cytotoxicity, indicating a favorable therapeutic index . The selectivity towards bacterial isoforms over human enzymes further supports its potential as an antimicrobial agent without significant off-target effects.

The proposed mechanism of action involves the binding of the compound to specific bacterial enzymes, disrupting their function. The thiophene and tetrahydropyran components likely facilitate hydrophobic interactions with enzyme active sites, enhancing binding affinity and specificity.

Case Studies

- Antibacterial Efficacy : A study evaluated a series of thiophene-containing compounds for their antibacterial activity against clinical isolates of Staphylococcus aureus. Results indicated that modifications in the tetrahydropyran ring significantly influenced potency, with some derivatives achieving MICs below 1 μg/mL.

- Topoisomerase Inhibition : Another investigation focused on the inhibition of topoisomerase IV by related compounds. It was found that certain structural features were critical for the observed enzymatic inhibition, suggesting that similar modifications could enhance the activity of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.